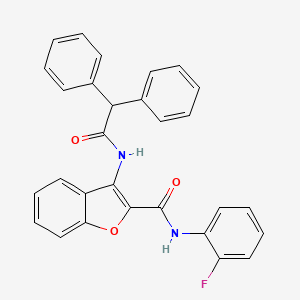

3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Description

3-(2,2-Diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted at position 3 with a diphenylacetamido group and at position 2 with an N-(2-fluorophenyl)carboxamide moiety. Its structural complexity arises from the combination of aromatic, heterocyclic, and amide functionalities, which are common in agrochemicals and pharmaceuticals. The compound’s conformation and crystallographic properties are likely determined using tools like SHELXL for refinement and ORTEP-3 for visualization, as these are industry standards for small-molecule analysis .

Properties

IUPAC Name |

3-[(2,2-diphenylacetyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21FN2O3/c30-22-16-8-9-17-23(22)31-29(34)27-26(21-15-7-10-18-24(21)35-27)32-28(33)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25H,(H,31,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZIXXJZKJDJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves several steps:

Starting Materials: : Common starting materials include 2-fluoroaniline, benzofuran derivatives, and diphenylacetic acid.

Coupling Reactions: : The preparation often begins with the coupling of 2-fluoroaniline with a benzofuran carboxylic acid derivative under acidic or basic conditions to form an amide bond.

Amidation: : The resulting intermediate is then subjected to an amidation reaction with diphenylacetic acid, typically in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Purification: : The crude product is purified by recrystallization or chromatographic techniques to obtain the final compound in high purity.

Industrial Production Methods

For large-scale production, the same synthetic routes are optimized for efficiency and yield. This includes the use of automated synthesis equipment, optimized reaction conditions, and scalable purification methods. Industrial production may also involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the phenyl rings or the amide linkage.

Reduction: : Reduction reactions can target the carbonyl groups or aromatic rings.

Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl or benzofuran moieties.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Typical reagents include halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. Oxidation may yield quinone derivatives, reduction can lead to alcohols or amines, and substitution can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and catalysis research.

Biology

In biological research, it is studied for its potential interactions with proteins and enzymes. Its structure suggests that it could act as an inhibitor or modulator of certain biological pathways.

Medicine

Medically, 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide shows promise in drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industrial applications, it is utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The compound's mechanism of action is largely determined by its ability to interact with biological macromolecules. It may bind to specific proteins, altering their activity or function. The molecular targets and pathways involved include:

Enzyme Inhibition: : By binding to the active site or allosteric site of enzymes, it can inhibit their activity.

Signal Transduction Pathways: : It may interfere with key signaling molecules, affecting various cellular processes.

Gene Expression: : The compound could also modulate gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is compared to analogous compounds from the pesticide domain (), focusing on substituent effects, core heterocycles, and bioactivity.

Core Heterocycle Variations

- Benzofuran vs. Benzofuran’s oxygen atom enhances polarity compared to purely aromatic systems, influencing solubility and membrane permeability.

Substituent Effects

- Fluorophenyl vs. Chlorophenyl or Trifluoromethyl :

The 2-fluorophenyl group in the target compound may improve metabolic stability compared to cyprofuram’s 3-chlorophenyl group (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) due to fluorine’s electronegativity and small atomic radius. In contrast, flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) uses a trifluoromethyl group for enhanced lipophilicity and resistance to degradation. - Diphenylacetamido vs. This contrasts with inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide), which employs a pyridinecarboxamide group for metal coordination or hydrogen bonding.

Data Table: Comparative Analysis of Key Parameters

*Note: logP and solubility values are illustrative; experimental determination via HPLC or shake-flask methods is required for accuracy.

Research Findings and Mechanistic Insights

- Structural Rigidity and Bioactivity : The benzofuran core’s planar structure may enhance target binding compared to flexible analogs like cyprofuram. Crystallographic studies using SHELX-refined data could confirm this .

- Halogen Effects : Fluorine’s electron-withdrawing nature in the target compound may reduce oxidative metabolism, extending half-life relative to chlorinated derivatives .

- Hydrophobic Interactions : The diphenylacetamido group’s bulkiness likely improves binding to hydrophobic enzyme pockets, a trait leveraged in agrochemical design for target specificity.

Methodological Considerations

- Crystallography : SHELXL is critical for refining the target compound’s bond lengths and angles, while ORTEP-3-generated diagrams aid in visualizing steric effects of substituents .

Biological Activity

The compound 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a derivative of benzofuran that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound features a benzofuran core with various substituents that enhance its biological activity. The presence of the N-(2-fluorophenyl) and 2,2-diphenylacetamido groups contributes to its unique interaction profiles with biological targets.

Biological Activity Overview

Research indicates that derivatives of benzofuran, including the compound , exhibit significant antiproliferative and cytotoxic activities. The following sections detail specific findings related to its biological effects.

Antiproliferative Activity

A study highlighted that benzofuran derivatives can exhibit antiproliferative effects comparable to established anticancer drugs such as doxorubicin. The compound's IC50 value was reported at 1.136 μM , indicating potent activity against cancer cell lines .

The biological activity of this compound may be attributed to its ability to inhibit critical enzymes involved in cancer cell proliferation. For instance, structural activity relationship (SAR) studies suggest that modifications at the amide position significantly enhance enzyme inhibition, particularly against Sortase A (Srt A), an important target in Gram-positive bacterial infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H22FNO3 |

| IC50 (Antiproliferative) | 1.136 μM |

| Target Enzyme | Sortase A |

| Inhibitory Concentration (Srt A) | 130 μM |

Case Study 1: Cancer Cell Lines

In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines. The mechanism involved disruption of metabolic pathways essential for cell survival and proliferation. Notably, fluorinated derivatives showed enhanced cytotoxicity under hypoxic conditions, a common characteristic of tumor microenvironments .

Case Study 2: Bacterial Inhibition

Another study focused on the compound's role as a Sortase A inhibitor. It was found that compounds with similar structural motifs displayed competitive inhibition against Srt A, leading to reduced virulence in Staphylococcus aureus models. The most potent inhibitors had IC50 values as low as 30.8 μM , demonstrating the potential for therapeutic applications in treating bacterial infections .

Research Findings

Recent findings emphasize the importance of halogen substitutions in enhancing the biological activity of benzofuran derivatives. Specifically, fluorine atoms in the structure have been shown to improve binding affinity and stability of the compounds within biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.